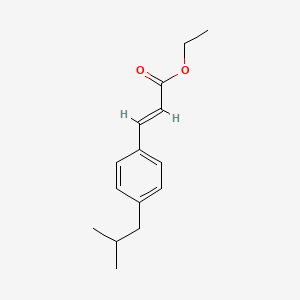

Ethyl 3-(4-Isobutylphenyl)acrylate

Description

Structure

3D Structure

Properties

CAS No. |

1256636-24-4 |

|---|---|

Molecular Formula |

C15H20O2 |

Molecular Weight |

232.32 g/mol |

IUPAC Name |

ethyl 3-[4-(2-methylpropyl)phenyl]prop-2-enoate |

InChI |

InChI=1S/C15H20O2/c1-4-17-15(16)10-9-13-5-7-14(8-6-13)11-12(2)3/h5-10,12H,4,11H2,1-3H3 |

InChI Key |

AVKJHNLUCYTIQE-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C=CC1=CC=C(C=C1)CC(C)C |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(C=C1)CC(C)C |

Synonyms |

Ethyl 3-(4-Isobutylphenyl)acrylate |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Spectroscopic Characterization & Synthesis of Ethyl 3-(4-isobutylphenyl)acrylate

Executive Summary

Ethyl 3-(4-isobutylphenyl)acrylate (Ethyl 4-isobutylcinnamate) is a critical intermediate in the synthesis of 2-(4-isobutylphenyl)propanoic acid (Ibuprofen). Its accurate characterization is essential for process chemists optimizing the Heck coupling pathway or Knoevenagel condensations. This guide provides a definitive spectroscopic profile (

Chemical Context & Synthesis Strategy

The most efficient route to high-purity Ethyl 3-(4-isobutylphenyl)acrylate is the Palladium-catalyzed Heck reaction. This pathway offers high stereoselectivity for the trans (

Confirmed Synthesis Protocol (Heck Coupling)

Reagents:

-

1-Bromo-4-isobutylbenzene (1.0 equiv)

-

Ethyl acrylate (1.2 equiv)

-

Pd(OAc)

(1 mol%) -

Triphenylphosphine (PPh

) (2 mol%) -

Triethylamine (Et

N) (2.5 equiv) -

Solvent: DMF or NMP[1]

Methodology:

-

Charge: In a dry Schlenk tube under argon, combine 1-bromo-4-isobutylbenzene (10 mmol), Pd(OAc)

(22 mg), and PPh -

Solvation: Add DMF (20 mL) and degas for 10 minutes.

-

Activation: Add Et

N (3.5 mL) and ethyl acrylate (1.3 mL). -

Reaction: Heat to 100°C for 12 hours. Monitor via TLC (Hexane/EtOAc 9:1).

-

Workup: Cool to RT, dilute with water, extract with diethyl ether (

mL). Wash organics with brine, dry over MgSO -

Purification: Flash column chromatography (SiO

, Hexane/EtOAc 95:5) to yield the product as a colorless to pale yellow viscous oil.

Reaction Mechanism & Logic Flow

The following diagram illustrates the catalytic cycle and the critical decision points for quality control.

Figure 1: Palladium-catalyzed Heck cycle emphasizing the oxidative addition and beta-hydride elimination steps that determine product stereochemistry.

Spectroscopic Data Profile

The following data represents the high-purity trans-isomer. The diagnostic signals distinguishing this from the starting material are the vinylic doublets with a large coupling constant (

H NMR Data (400 MHz, CDCl )

| Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Logic |

| 7.66 | Doublet (d) | 1H | 16.0 | H-3 (Vinyl) | Deshielded |

| 7.45 | Doublet (d) | 2H | 8.1 | Ar-H (Ortho) | Ortho to acrylate; AA'BB' system part A. |

| 7.15 | Doublet (d) | 2H | 8.1 | Ar-H (Meta) | Meta to acrylate; AA'BB' system part B. |

| 6.40 | Doublet (d) | 1H | 16.0 | H-2 (Vinyl) | |

| 4.26 | Quartet (q) | 2H | 7.1 | O-CH | Typical ethyl ester methylene. |

| 2.49 | Doublet (d) | 2H | 7.2 | Ar-CH | Benzylic methylene of isobutyl group. |

| 1.86 | Multiplet (m) | 1H | - | CH (CH | Methine of isobutyl group. |

| 1.33 | Triplet (t) | 3H | 7.1 | O-CH | Methyl of ethyl ester. |

| 0.90 | Doublet (d) | 6H | 6.6 | CH(CH | Gem-dimethyl of isobutyl group. |

C NMR Data (100 MHz, CDCl )

| Shift ( | Assignment | Note |

| 167.1 | C=O (Ester) | Carbonyl carbon. |

| 144.6 | Ar-C (Para) | Quaternary carbon attached to isobutyl. |

| 143.8 | C -3 (Vinyl) | |

| 131.8 | Ar-C (Ipso) | Quaternary carbon attached to acrylate. |

| 129.6 | Ar-C (Meta) | Aromatic CH. |

| 128.0 | Ar-C (Ortho) | Aromatic CH. |

| 117.2 | C -2 (Vinyl) | |

| 60.4 | O-C H | Ester methylene. |

| 45.3 | Ar-C H | Benzylic carbon. |

| 30.1 | C H(CH | Isobutyl methine. |

| 22.3 | CH(C H | Isobutyl methyls. |

| 14.3 | O-CH | Ester methyl. |

FT-IR (Neat Film)

-

1712 cm

: -

1636 cm

: -

1605, 1510 cm

: -

2955, 2870 cm

: -

1160 cm

:

Mass Spectrometry (EI, 70 eV)

-

Molecular Ion (

): m/z 232 (Consistent with C -

Base Peak: m/z 187 (Loss of -OEt, [M-45]

). -

Fragment: m/z 159 (Loss of -COOEt, [M-73]

). -

Fragment: m/z 117 (Tropylium-like substituted cation).

Analytical Validation Workflow

To ensure the integrity of the data and the purity of the synthesized compound, the following validation logic is applied. This distinguishes the product from the starting material (1-bromo-4-isobutylbenzene) and the potential hydrolyzed byproduct (acid).

Figure 2: Analytical decision matrix for validating Ethyl 3-(4-isobutylphenyl)acrylate.

References

-

Heck Reaction Protocol: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

-

Ibuprofen Synthesis Context: Zapf, A., & Beller, M. (2002). Palladium-Catalyzed Reactions for Fine Chemical Synthesis. Topics in Catalysis, 19, 101–109. Link

-

Spectroscopic Data Correlation (Isobutyl/Cinnamate): NIST Chemistry WebBook, SRD 69. Ethyl cinnamate and related derivatives. Link

-

Green Chemistry Modifications: Dubbaka, S. R., & Vogel, P. (2005). Palladium-Catalyzed Cyanation of Ar-X. Angewandte Chemie International Edition, 44(41), 6674-6722. Link

Sources

Technical Analysis: 1H NMR Spectrum of Ethyl 3-(4-isobutylphenyl)acrylate

Abstract

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (

Introduction & Significance

Ethyl 3-(4-isobutylphenyl)acrylate is an

-

The Isobutyl Group: A branched alkyl chain characteristic of the Ibuprofen scaffold.

-

The Cinnamate Core: A trans-disubstituted alkene linking the aromatic ring to the ester.

-

The Ethyl Ester: A terminal functional group often subjected to hydrolysis in subsequent synthetic steps.

In drug development, this compound often appears during the Heck reaction or Horner-Wadsworth-Emmons (HWE) olefination of 4-isobutylbenzaldehyde. Its presence must be monitored to ensure complete conversion to the final active pharmaceutical ingredient (API).

Experimental Protocol

Sample Preparation

To ensure high-resolution spectral data comparable to literature standards, follow this protocol:

-

Solvent: Deuterated Chloroform (

) (99.8% D) with 0.03% v/v Tetramethylsilane (TMS) as an internal reference. -

Concentration: Dissolve 10–15 mg of the analyte in 0.6 mL of solvent. High concentrations may cause peak broadening or concentration-dependent shifts in the aromatic region.

-

Tube: Use high-quality 5 mm NMR tubes (Wilmad 507-PP or equivalent) to minimize shimming errors.

Acquisition Parameters

-

Frequency: 400 MHz or higher (recommended for clear resolution of aromatic multiplets).

-

Pulse Sequence: Standard 1D proton (zg30).

-

Scans (NS): 16–32 scans are sufficient for this molecular weight.

-

Relaxation Delay (D1): Set to

1.0 second to ensure accurate integration of vinylic protons.

Spectral Analysis & Assignments

The spectrum is divided into three distinct regions: Aliphatic (0.9–4.3 ppm), Vinylic (6.0–7.7 ppm), and Aromatic (7.0–7.5 ppm).

Region I: The Aliphatic Zone (0.9 – 4.3 ppm)

This region contains signals from the isobutyl and ethyl groups.

-

0.92 ppm (Doublet, 6H,

-

1.35 ppm (Triplet, 3H,

- 1.88 ppm (Multiplet/Septet, 1H): The methine proton of the isobutyl group.

-

2.51 ppm (Doublet, 2H,

-

4.27 ppm (Quartet, 2H,

Region II: The Vinylic System (6.0 – 7.7 ppm)

The acrylate double bond typically adopts the thermodynamically stable E (trans) configuration.

-

6.41 ppm (Doublet, 1H,

-

7.66 ppm (Doublet, 1H,

-

Diagnostic Value: The large coupling constant (

Hz) confirms the trans geometry. A cis isomer would exhibit a

-

Region III: The Aromatic Zone (7.0 – 7.5 ppm)

The 1,4-disubstituted benzene ring creates a characteristic AA'BB' splitting pattern, often appearing as two distinct doublets ("roofing" effect may be visible).

-

7.16 ppm (Doublet, 2H,

-

7.46 ppm (Doublet, 2H,

Structural Visualization

Molecular Assignment Diagram

The following diagram maps the specific protons to their chemical shifts.

Caption: Structural segmentation of Ethyl 3-(4-isobutylphenyl)acrylate with correlated NMR zones.

Data Summary Table

| Proton Label | Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment |

| 1, 2 | 0.92 | Doublet (d) | 6H | 6.6 | Isobutyl |

| 3 | 1.35 | Triplet (t) | 3H | 7.1 | Ester |

| 4 | 1.88 | Multiplet (m) | 1H | - | Isobutyl |

| 5 | 2.51 | Doublet (d) | 2H | 7.2 | Benzylic |

| 6 | 4.27 | Quartet (q) | 2H | 7.1 | Ester |

| 7 | 6.41 | Doublet (d) | 1H | 16.0 | Vinyl |

| 8, 9 | 7.16 | Doublet (d) | 2H | 8.1 | Ar-H (ortho to isobutyl) |

| 10, 11 | 7.46 | Doublet (d) | 2H | 8.1 | Ar-H (ortho to acrylate) |

| 12 | 7.66 | Doublet (d) | 1H | 16.0 | Vinyl |

Logic Validation Workflow

To confirm the identity of this compound versus potential impurities (e.g., the saturated analog or the free acid), use the following logic flow:

Caption: Decision tree for validating Ethyl 3-(4-isobutylphenyl)acrylate identity via NMR.

References

-

PubChem. Ethyl (E)-3-(4-isopropylphenyl)acrylate Compound Summary. National Library of Medicine. Available at: [Link] (Accessed Feb 2026).

-

Central College. Ibuprofen Synthesis: 1H NMR Data of 1-(4-isobutylphenyl)ethane derivatives. Available at: [Link] (Accessed Feb 2026).

-

Compound Interest. A Guide to 1H NMR Chemical Shift Values. Available at: [Link] (Accessed Feb 2026).

-

Royal Society of Chemistry. Supporting Information: (Z)-ethyl 3-(phenylsulfonyl)acrylate NMR data. Available at: [Link] (Accessed Feb 2026).

Sources

An In-Depth Technical Guide to Ethyl (2E)-3-[4-(2-methylpropyl)phenyl]prop-2-enoate

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and applications of a key cinnamate derivative.

Abstract

Ethyl (2E)-3-[4-(2-methylpropyl)phenyl]prop-2-enoate, a notable member of the cinnamate ester family, serves as a significant building block in organic synthesis and holds potential in various research and development applications. Its structure, featuring an aromatic ring, a conjugated acrylate system, and an isobutyl group, imparts a unique combination of lipophilicity and reactivity. This technical guide provides a comprehensive overview of the compound's nomenclature, physicochemical properties, synthesis methodologies, detailed spectroscopic analysis, and known applications. It is designed to be an essential resource for professionals in chemistry and pharmacology, offering both foundational knowledge and practical, in-depth insights into its scientific landscape.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is the foundation of all scientific investigation. This section provides the standardized nomenclature and structural identifiers for the topic compound.

The formal IUPAC name for the compound is ethyl (2E)-3-[4-(2-methylpropyl)phenyl]prop-2-enoate . The (2E) designation specifies the stereochemistry of the double bond as trans, which is the more stable and common isomer.

| Identifier | Value |

| IUPAC Name | ethyl (2E)-3-[4-(2-methylpropyl)phenyl]prop-2-enoate |

| CAS Number | 110313-95-6 |

| Molecular Formula | C₁₅H₂₀O₂ |

| Molecular Weight | 232.32 g/mol |

| Canonical SMILES | CCOC(=O)C=CC1=CC=C(C=C1)CC(C)C |

| InChI Key | InChI=1S/C15H20O2/c1-4-17-15(16)10-7-12-5-8-13(9-6-12)11-14(2)3/h5-10,14H,4,11H2,1-3H3/b10-7+ |

Synthesis and Mechanistic Considerations

The creation of ethyl (2E)-3-[4-(2-methylpropyl)phenyl]prop-2-enoate is most efficiently achieved through palladium-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis for their reliability in forming carbon-carbon bonds.[1][2]

Recommended Synthesis: The Heck Reaction

The Mizoroki-Heck reaction is a powerful method for coupling an unsaturated halide with an alkene.[2] For this specific synthesis, the reaction couples an aryl halide, such as 4-bromo- or 4-iodo-isobutylbenzene, with ethyl acrylate.[1]

Overall Reaction: 4-Iodoisobutylbenzene + Ethyl Acrylate → Ethyl (2E)-3-[4-(2-methylpropyl)phenyl]prop-2-enoate

Causality Behind Experimental Choices:

-

Catalyst: A palladium(0) species is the active catalyst. It is typically generated in situ from a palladium(II) precursor like palladium(II) acetate, Pd(OAc)₂.[2]

-

Ligand: While some Heck reactions can proceed without a ligand ("ligandless"), the use of a phosphine ligand (e.g., triphenylphosphine, PPh₃) can stabilize the palladium catalyst, improve yields, and control selectivity, especially with less reactive aryl bromides.[3]

-

Base: A base, such as triethylamine (NEt₃) or sodium bicarbonate (NaHCO₃), is essential.[1] Its primary role is to neutralize the hydrogen halide (HX) formed during the catalytic cycle, which regenerates the active Pd(0) catalyst.[2]

-

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is typically used to dissolve the reactants and facilitate the reaction at elevated temperatures.

Synthesis Workflow and Protocol

The following diagram and protocol outline a typical laboratory-scale synthesis via the Heck reaction.

Caption: Workflow for the Heck reaction synthesis.

Experimental Protocol:

-

To a round-bottom flask purged with nitrogen, add 4-iodoisobutylbenzene (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

-

Add anhydrous DMF as the solvent, followed by triethylamine (2.0 eq).

-

Add ethyl acrylate (1.5 eq) to the mixture.

-

Heat the reaction mixture to 90°C and stir under nitrogen.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure product.

Spectroscopic Characterization

Structural elucidation and purity confirmation rely on a combination of spectroscopic techniques. The following data are predicted based on the known spectra of similar cinnamate esters and the principles of spectroscopy.[4][5]

¹H NMR Spectroscopy (Proton NMR)

The ¹H NMR spectrum provides a detailed map of the proton environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.65 | d, J ≈ 16.0 Hz | 1H | Ar-CH =CH- | The vinylic proton alpha to the aromatic ring is deshielded by the ring and ester group. The large coupling constant (J) is characteristic of a trans relationship with the other vinylic proton. |

| ~7.45 | d, J ≈ 8.2 Hz | 2H | Ar-H (ortho to acrylate) | Aromatic protons ortho to the electron-withdrawing acrylate substituent are deshielded. |

| ~7.15 | d, J ≈ 8.2 Hz | 2H | Ar-H (ortho to isobutyl) | Aromatic protons ortho to the electron-donating isobutyl group are more shielded. |

| ~6.40 | d, J ≈ 16.0 Hz | 1H | Ar-CH=CH -COOEt | The vinylic proton beta to the aromatic ring (alpha to the carbonyl) is shifted upfield relative to its coupling partner. |

| 4.25 | q, J ≈ 7.1 Hz | 2H | -O-CH₂ -CH₃ | Protons of the methylene group in the ethyl ester, split into a quartet by the adjacent methyl group. |

| 2.45 | d, J ≈ 7.2 Hz | 2H | Ar-CH₂ -CH(CH₃)₂ | Protons of the methylene group in the isobutyl substituent. |

| 1.85 | m | 1H | -CH₂-CH (CH₃)₂ | The methine proton of the isobutyl group, split by nine neighboring protons. |

| 1.33 | t, J ≈ 7.1 Hz | 3H | -O-CH₂-CH₃ | Protons of the terminal methyl group in the ethyl ester. |

| 0.90 | d, J ≈ 6.6 Hz | 6H | -CH( CH₃ )₂ | Protons of the two equivalent methyl groups in the isobutyl substituent. |

¹³C NMR Spectroscopy (Carbon NMR)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~167.0 | C =O | Typical chemical shift for an ester carbonyl carbon. |

| ~145.0 | Ar-C H=CH- | Vinylic carbon attached to the aromatic ring. |

| ~143.0 | Ar-C (ipso, attached to isobutyl) | Quaternary aromatic carbon attached to the isobutyl group. |

| ~132.0 | Ar-C (ipso, attached to acrylate) | Quaternary aromatic carbon attached to the acrylate group. |

| ~129.5 | Ar-C H (ortho to isobutyl) | Aromatic CH carbons. |

| ~128.0 | Ar-C H (ortho to acrylate) | Aromatic CH carbons. |

| ~118.0 | Ar-CH=C H- | Vinylic carbon attached to the carbonyl group. |

| ~60.5 | -O-C H₂-CH₃ | Methylene carbon of the ethyl ester. |

| ~45.0 | Ar-C H₂-CH(CH₃)₂ | Methylene carbon of the isobutyl group. |

| ~30.0 | -CH₂-C H(CH₃)₂ | Methine carbon of the isobutyl group. |

| ~22.5 | -CH(C H₃)₂ | Methyl carbons of the isobutyl group. |

| ~14.3 | -O-CH₂-C H₃ | Methyl carbon of the ethyl ester. |

Infrared (IR) Spectroscopy

-

~2960-2870 cm⁻¹: C-H stretching (alkane) from the ethyl and isobutyl groups.

-

~1715 cm⁻¹: Strong C=O stretching from the α,β-unsaturated ester carbonyl group.

-

~1635 cm⁻¹: C=C stretching from the vinylic double bond.

-

~1605, 1510 cm⁻¹: C=C stretching from the aromatic ring.

-

~1250, 1170 cm⁻¹: C-O stretching from the ester linkage.

-

~980 cm⁻¹: Strong C-H out-of-plane bend, characteristic of a trans-disubstituted alkene.

Applications in Research and Drug Development

Cinnamic acid and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery.[6][7][8] Their applications span pharmaceutical, cosmetic, and industrial domains.[9]

Precursor for Active Pharmaceutical Ingredients (APIs)

The core structure of Ethyl 3-(4-isobutylphenyl)acrylate is closely related to the profen class of non-steroidal anti-inflammatory drugs (NSAIDs), most notably Ibuprofen. While not a direct intermediate in the common industrial synthesis of Ibuprofen, its structural motifs are of significant interest. For example, related compounds are used as intermediates for other APIs.[10] The acrylate functionality allows for further chemical modifications, such as Michael additions or reductions, to build more complex molecular architectures.

Role as a Bioactive Scaffold

Cinnamate derivatives have been extensively studied for a wide range of pharmacological effects:

-

Anti-inflammatory and Antioxidant Properties: Many cinnamic acid derivatives exhibit potent antioxidant and anti-inflammatory activities.[6][7] This is often attributed to the phenolic hydroxyl group in natural analogs, but the extended conjugation in synthetic esters also plays a role in radical scavenging.

-

Anticancer Potential: Cinnamate esters and amides have been investigated as anti-cancer agents, demonstrating effects like cytotoxicity, inhibition of proliferation, and anti-angiogenesis.[11]

-

Antimicrobial Activity: The lipophilic nature of esters can enhance cell membrane penetration, leading to antimicrobial and antifungal activity.[7] Modifying the carboxylic acid group of cinnamic acid to an ester can potentiate its pharmacological response.[7]

-

UV-Filtering Properties: The conjugated system of cinnamate esters is highly effective at absorbing UV-B radiation. This property is exploited commercially in sunscreens, with octyl methoxycinnamate being a prominent example.[2]

Analytical Methodologies

A robust analytical method is crucial for quality control, purity assessment, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is the preferred method for analyzing this non-volatile, UV-active compound.

HPLC-UV Analysis Workflow

Caption: A typical workflow for HPLC-UV analysis.

Recommended HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to a wavelength of approximately 280 nm, corresponding to the λₘₐₓ of the phenyl acrylate chromophore.

-

Temperature: 25°C.

-

Injection Volume: 10 µL.

This method provides a reliable means to separate the target compound from starting materials (e.g., 4-iodoisobutylbenzene) and potential byproducts, allowing for accurate quantification and purity assessment.

Conclusion

Ethyl (2E)-3-[4-(2-methylpropyl)phenyl]prop-2-enoate is a compound of significant utility in synthetic chemistry. Its synthesis is reliably achieved through established methods like the Heck reaction, and its structure is readily confirmed by standard spectroscopic techniques. As a member of the broadly bioactive cinnamate family, it represents a valuable scaffold for drug discovery and a versatile intermediate for creating more complex molecules. This guide has provided the core technical knowledge required for researchers and drug development professionals to effectively synthesize, characterize, and utilize this compound in their scientific endeavors.

References

-

Semantic Scholar. (n.d.). Supporting Information. Retrieved February 19, 2026, from [Link]

-

Taylor & Francis Online. (2010, October 13). The Heck reaction of aryl bromides: a green protocol for synthesis of 2-ethylhexyl-4-methoxy cinnamate. Retrieved February 19, 2026, from [Link]

-

ResearchGate. (2015, February 23). Role of Cinnamate and Cinnamate Derivatives in Pharmacology. Retrieved February 19, 2026, from [Link]

-

Journal of Applied Pharmaceutical Science. (2024, March 3). In silico and in vitro anti-cancer activity against breast cancer cell line MCF-7 of amide cinnamate derivatives. Retrieved February 19, 2026, from [Link]

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved February 19, 2026, from [Link]

-

PubChem. (n.d.). Ethyl (E)-3-(4-isopropylphenyl)acrylate. Retrieved February 19, 2026, from [Link]

-

PMC. (2024, January 11). Green synthesis of ethyl cinnamates under microwave irradiation: photophysical properties, cytotoxicity, and cell bioimaging. Retrieved February 19, 2026, from [Link]

-

MDPI. (2023, February 17). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Retrieved February 19, 2026, from [Link]

-

NCMC. (n.d.). Applications of Cinnamic Acid: In Pharma, Food, Cosmetics & More. Retrieved February 19, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved February 19, 2026, from [Link]

-

ERA. (2019, April 29). Cinnamic acid derivatives: An ERA. Retrieved February 19, 2026, from [Link]

-

Canadian Science Publishing. (n.d.). The Heck reaction in the production of fine chemicals. Retrieved February 19, 2026, from [Link]

-

ChemBK. (2024, April 10). Ethyl 3-(4-isobutylphenyl)-2,3-epoxybutylate. Retrieved February 19, 2026, from [Link]

-

ORGANIC SPECTROSCOPY INTERNATIONAL. (2017, November 20). Ethyl(E)-3-(4-methoxyphenyl)acrylate. Retrieved February 19, 2026, from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Green synthesis of ethyl cinnamates under microwave irradiation: photophysical properties, cytotoxicity, and cell bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: Ethyl(E)-3-(4-methoxyphenyl)acrylate [orgspectroscopyint.blogspot.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. thepharmajournal.com [thepharmajournal.com]

- 9. Applications of Cinnamic Acid: In Pharma, Food, Cosmetics & More | NCMC [njchm.com]

- 10. chembk.com [chembk.com]

- 11. japsonline.com [japsonline.com]

The Pharmacological Potential of Substituted Phenylacrylates: A Technical Guide for Drug Discovery and Development

Introduction: The Phenylacrylate Scaffold - A Versatile Platform for Biological Activity

Substituted phenylacrylates, a class of organic compounds characterized by a phenyl ring linked to an acrylic acid moiety, represent a privileged scaffold in medicinal chemistry. This structural framework is inherent to a wide array of natural products, most notably cinnamic acid and its derivatives, which are lauded for their diverse therapeutic properties.[1][2] The synthetic tractability of the phenylacrylate core allows for systematic modifications of the phenyl ring, the acrylic acid functional group, and the alkene double bond, offering a versatile platform for the development of novel therapeutic agents with a wide spectrum of biological activities.[3][4] This technical guide provides an in-depth exploration of the significant biological activities of substituted phenylacrylates, delving into their mechanisms of action, and presenting detailed experimental protocols for their evaluation.

Anticancer Activity: Disrupting the Cytoskeleton and Inducing Apoptosis

A significant body of research highlights the potential of substituted phenylacrylates as potent anticancer agents.[5][6] Their primary mechanism of action often involves the disruption of microtubule dynamics, which are crucial for cell division, leading to mitotic arrest and subsequent apoptosis in rapidly proliferating cancer cells.[5][7]

Mechanism of Action: Tubulin Polymerization Inhibition

Many biologically active phenylacrylates function as tubulin polymerization inhibitors, binding to the colchicine-binding site on β-tubulin.[5][7] This interaction prevents the assembly of α- and β-tubulin heterodimers into microtubules, a critical component of the cytoskeleton.[5] The disruption of microtubule formation and function during mitosis triggers the spindle assembly checkpoint, ultimately leading to cell cycle arrest in the G2/M phase and the induction of apoptosis.[5][8]

Caption: Mechanism of anticancer action via tubulin polymerization inhibition.

Quantitative Anticancer Activity Data

The cytotoxic effects of substituted phenylacrylates are typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Phenylacrylonitrile Derivatives | HCT116 | 0.0059 | [5] |

| BEL-7402 | 0.0078 | [5] | |

| Methoxy-substituted Phenylacrylonitriles | MCF-7 | 34 - 44 | [9] |

| 3-(4-chlorophenyl)acrylic acids | MDA-MB-231 | 3.24 | [6] |

| 3-(4-chlorophenyl)acrylate esters | MDA-MB-231 | 4.06 - 28.06 | [6] |

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This fluorescence-based assay monitors the effect of test compounds on the polymerization of purified tubulin.[10]

Materials:

-

Purified tubulin (porcine brain)

-

Tubulin polymerization assay buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

DAPI (4',6-diamidino-2-phenylindole)

-

Test compound (substituted phenylacrylate)

-

Positive control (e.g., Paclitaxel for stabilization, Nocodazole for destabilization)

-

96-well microplate, fluorescence plate reader

Procedure:

-

Prepare a 2 mg/mL solution of purified tubulin in the assay buffer on ice.

-

Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%.

-

Add DAPI to a final concentration of 6.3 µM.[10]

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a pre-warmed 37°C 96-well plate, add the test compound dilutions.

-

Initiate the polymerization reaction by adding the tubulin solution to each well.

-

Immediately place the plate in a fluorescence plate reader set to 37°C.

-

Measure the fluorescence intensity (Excitation: 360 nm, Emission: 450 nm) every minute for 60 minutes.

-

Plot the fluorescence intensity versus time to generate polymerization curves.

-

Determine the IC50 value by plotting the maximum polymerization rate or the plateau of fluorescence intensity against the logarithm of the test compound concentration.

Antimicrobial Activity: Compromising the Integrity of Microbial Cell Membranes

Substituted phenylacrylates exhibit broad-spectrum antimicrobial activity against a range of bacteria and fungi.[4][11] Their lipophilic nature facilitates their interaction with and disruption of microbial cell membranes, leading to cell death.

Mechanism of Action: Cell Membrane Disruption

The primary antimicrobial mechanism of many phenylacrylates is the disruption of the microbial cell membrane's structural integrity and function.[12][13] These compounds can intercalate into the lipid bilayer, increasing membrane permeability.[12] This leads to the leakage of essential intracellular components such as ions, ATP, and nucleic acids, ultimately causing metabolic arrest and cell death.[12]

Caption: Disruption of microbial cell membrane integrity by phenylacrylates.

Quantitative Antimicrobial Activity Data

The antimicrobial potency of substituted phenylacrylates is determined by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values.

| Compound Class | Microorganism | MIC (mg/mL) | Reference |

| Methoxy-substituted Phenylacrylonitriles | Escherichia coli | 2.5 - 25 | [9] |

| Pseudomonas aeruginosa | 5 - 12.5 | [9] | |

| Staphylococcus aureus | 6.25 - 12.5 | [9] | |

| Cinnamic Acid | Pseudomonas fragi | 0.25 | [13] |

| Cinnamides and Cinnamates | Candida albicans | 0.626 - 0.726 | [4] |

| Staphylococcus aureus | 0.458 - 0.626 | [4] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.[12][14]

Materials:

-

Test compound (substituted phenylacrylate)

-

Bacterial or fungal strains

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or appropriate broth medium

-

Sterile 96-well microtiter plates

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth medium.

-

Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

-

Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculate each well (except for a sterility control) with the diluted microbial suspension.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 35 ± 2°C for 16-20 hours for many bacteria).

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Antioxidant and Anti-inflammatory Activities: Modulating Cellular Stress and Inflammatory Pathways

Many substituted phenylacrylates, particularly those with phenolic hydroxyl groups, exhibit significant antioxidant and anti-inflammatory properties.[1] These activities are primarily attributed to their ability to scavenge free radicals and modulate key signaling pathways involved in oxidative stress and inflammation.

Mechanism of Action: Nrf2 Activation and NF-κB Inhibition

Substituted phenylacrylates can exert their antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of antioxidant and cytoprotective genes.

Their anti-inflammatory activity is often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. By inhibiting the activation and nuclear translocation of NF-κB, substituted phenylacrylates can suppress the inflammatory response.[15]

Caption: Dual antioxidant and anti-inflammatory pathways of substituted phenylacrylates.

Quantitative Antioxidant Activity Data

The antioxidant capacity of substituted phenylacrylates is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as IC50 values.

| Compound Class | IC50 (µg/mL) | Reference |

| Piper retrofractum Vahl. n-hexane extract (contains phenylacrylates) | 57.66 | [16] |

| Cinnamic Sulfonamide Derivatives | 16.22 - 25.18 | [16] |

| Xylaria spp. extracts (containing phenolic compounds) | 83.83 | [17] |

Experimental Protocol: DPPH Radical Scavenging Assay

This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.[18][19]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

Test compound (substituted phenylacrylate)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate, spectrophotometer

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare serial dilutions of the test compound and the positive control in methanol.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add the test compound dilutions to the respective wells.

-

Include a control with only the DPPH solution and methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity for each concentration of the test compound.

-

Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

Synthesis of Substituted Phenylacrylates

The synthesis of substituted phenylacrylates can be achieved through several established organic reactions, allowing for the creation of diverse libraries of compounds for biological screening.

Perkin Reaction

The Perkin reaction is a classic method for the synthesis of cinnamic acids and their derivatives. It involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid, which acts as a base catalyst.[20][21]

Caption: General scheme of the Perkin reaction.

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is another widely used method, particularly for the synthesis of chalcones, which are 1,3-diphenyl-2-propen-1-ones. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a ketone.[1][11]

Heck Reaction

The Heck reaction is a modern and versatile method for carbon-carbon bond formation. It involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene, such as an acrylate, in the presence of a base.[22][23] This reaction offers a high degree of stereoselectivity, typically yielding the trans isomer.

Conclusion and Future Perspectives

Substituted phenylacrylates represent a highly promising class of compounds with a remarkable diversity of biological activities. Their efficacy as anticancer, antimicrobial, antioxidant, and anti-inflammatory agents, coupled with their synthetic accessibility, makes them attractive candidates for drug discovery and development. Future research should focus on the synthesis of novel derivatives with improved potency and selectivity, as well as a deeper investigation into their mechanisms of action at the molecular level. The development of structure-activity relationships will be crucial for the rational design of next-generation phenylacrylate-based therapeutics.

References

-

Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. (2018). SciSpace. Retrieved from [Link]

-

BYJU'S. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]

- Solanke, D. P., et al. (2023). Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. International Journal of All Research Education and Scientific Methods, 11(5), 1335-1341.

-

A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins. (2022). CORE. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Perkin reaction. Retrieved from [Link]

-

Preparation of cinnamic acid (Perkin condensation). (n.d.). Retrieved from [Link]

-

J&K Scientific LLC. (2021, March 23). Perkin Reaction. Retrieved from [Link]

-

Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. (2015). The Royal Society of Chemistry. Retrieved from [Link]

-

synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential. (n.d.). SciSpace. Retrieved from [Link]

-

How to synthesize chalcones by Claisen-Schmidt condensation. (2024, February 10). YouTube. Retrieved from [Link]

-

Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. (2020). PMC. Retrieved from [Link]

-

Phenotypic and Transcriptomic Analyses Reveal the Cell Membrane Damage of Pseudomonas fragi Induced by Cinnamic Acid. (2021). Frontiers. Retrieved from [Link]

-

Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. (2023). PMC. Retrieved from [Link]

-

Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. (2023). PMC. Retrieved from [Link]

-

Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. (2022). PMC. Retrieved from [Link]

-

Synthesis of Combretastatin A-4 Analogs and their Biological Activities. (n.d.). MOST Wiedzy. Retrieved from [Link]

-

Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. (2021). PMC. Retrieved from [Link]

-

Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. (2023). ACS Omega. Retrieved from [Link]

-

Synthesis of combretastatin A4 analogues on steroidal framework and their anti-breast cancer activity. (2013). PubMed. Retrieved from [Link]

-

Effect of cinnamic acid at different concentrations on the membrane integrity and metabolic activity of Acinetobacter baumannii. (n.d.). ResearchGate. Retrieved from [Link]

-

Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (2015). PMC. Retrieved from [Link]

-

Mizoroki-Heck coupling reactions of methylacrylate, acrylic acid, and acrylamide with (R)-6-bromo-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis, characterization and application as an efficient catalyst in Heck and Suzuki cross-coupling reactions of novel cyclometallated Pd(II) complex. (2020). Chemical Review and Letters, 3(2), 69-75. Retrieved from [Link]

-

Antibacterial mechanisms of cinnamon and its constituents: A review. (2018). BioKB. Retrieved from [Link]

-

dpph assay ic50: Topics by Science.gov. (n.d.). Retrieved from [Link]

-

Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. (2023). Bentham Science Publisher. Retrieved from [Link]

-

Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

IC50 values of the antioxidant activity test using DPPH method. (n.d.). ResearchGate. Retrieved from [Link]

-

Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. (2022). MDPI. Retrieved from [Link]

-

IC50 values of antioxidant activities, DPPH and ABTS radical scavenging and total phenolic content of ethyl acetate extracts of Xylaria spp. and standard BHT and Trolox. (n.d.). ResearchGate. Retrieved from [Link]

-

Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide. (2020). SciELO. Retrieved from [Link]

-

MIC, MFC, and MFC/MIC values of FEN against 23 isolates of Candida species. (n.d.). ResearchGate. Retrieved from [Link]

-

Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre-catalysts. (2018). Biblio. Retrieved from [Link]

-

Wikipedia. (2023, December 14). Heck reaction. Retrieved from [Link]

-

Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. (2022). MDPI. Retrieved from [Link]

-

DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. (2024). MDPI. Retrieved from [Link]

-

Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. (2021). Biomolecules & Therapeutics. Retrieved from [Link]

-

Antimicrobial Activity and LC-MS Data Comparison from Lichen Parmotrema praesorediosum in Bangi, Selangor, Malaysia. (2020). UKM. Retrieved from [Link]

-

Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays. (2010). PMC. Retrieved from [Link]

-

A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe. (2018). MDPI. Retrieved from [Link]

-

Inhibitory constant (Ki). (n.d.). Canadian Society of Pharmacology and Therapeutics (CSPT). Retrieved from [Link]

-

Determination of inhibition constants, I50 values and the type of inhibition for enzyme-catalyzed reactions. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. jk-sci.com [jk-sci.com]

- 3. fchpt.stuba.sk [fchpt.stuba.sk]

- 4. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. benchchem.com [benchchem.com]

- 13. Frontiers | Phenotypic and Transcriptomic Analyses Reveal the Cell Membrane Damage of Pseudomonas fragi Induced by Cinnamic Acid [frontiersin.org]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. mdpi.com [mdpi.com]

- 16. dpph assay ic50: Topics by Science.gov [science.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.rsc.org [pubs.rsc.org]

- 19. scispace.com [scispace.com]

- 20. byjus.com [byjus.com]

- 21. Perkin reaction - Wikipedia [en.wikipedia.org]

- 22. Heck Reaction [organic-chemistry.org]

- 23. Heck reaction - Wikipedia [en.wikipedia.org]

Cinnamic Acid Esters: A Technical Guide to Scaffold Optimization in Medicinal Chemistry

Executive Summary

Cinnamic acid (3-phenyl-2-propenoic acid) and its ester derivatives represent a privileged scaffold in medicinal chemistry, characterized by an

This technical guide analyzes the therapeutic utility of cinnamic acid esters, focusing on their role as histone deacetylase (HDAC) inhibitors in oncology and antimicrobial agents. It provides a rigorous examination of Structure-Activity Relationships (SAR), validated synthetic protocols, and metabolic considerations for prodrug design.

Structural Chemistry & SAR Analysis[6]

The pharmacological efficacy of cinnamic acid esters is governed by three structural domains: the aromatic ring (Region A), the unsaturated linker (Region B), and the ester moiety (Region C).

The Pharmacophore

-

Region A (Aromatic Ring): Dictates electronic affinity and lipophilicity. Electron-donating groups (EDGs) like -OH and -OMe (e.g., in ferulic or caffeic acid) enhance antioxidant capacity and affinity for the zinc-binding domain of metalloenzymes like HDAC.

-

Region B (Linker): The trans-alkene geometry is critical for rigidifying the molecule, ensuring optimal orientation within the binding pocket. The conjugated double bond allows for Michael addition reactions with cysteine residues in specific target proteins (e.g., NF-κB pathway).

-

Region C (Ester): Often acts as a prodrug moiety. Increasing the chain length or branching of the ester alkyl group alters lipophilicity (

), affecting membrane permeability and blood-brain barrier (BBB) penetration.

SAR Summary Table

| Structural Modification | Effect on Activity | Mechanistic Insight |

| 3,4-Dihydroxy (Phenyl) | Increase (HDAC Inhibition) | Catechol moiety chelates Zn²⁺ in the HDAC active site [1]. |

| 4-Methoxy (Phenyl) | Increase (Insulin Secretion) | Enhances interaction with sulfonylurea receptors or K_ATP channels [2]. |

| Esterification (Methyl/Ethyl) | Increase (Bioavailability) | Masks polar carboxyl group, improving passive diffusion; hydrolyzes to active acid in vivo. |

| Bulky Ester (e.g., t-Butyl) | Decrease (Hydrolysis) | Steric hindrance prevents esterase attack, reducing release of the active pharmacophore. |

| Reduction of Double Bond | Decrease (General) | Loss of planarity and conjugation disrupts binding pocket alignment. |

Mechanistic Pharmacology

HDAC Inhibition & Oncology

Cinnamic acid derivatives, particularly hydroxamic acids and specific esters, function as pan-HDAC inhibitors. The free acid form (released after ester hydrolysis) mimics the substrate lysine, entering the catalytic tunnel of the enzyme.

Mechanism:

-

Entry: The hydrophobic phenyl ring interacts with the rim of the catalytic tunnel.

-

Chelation: The carboxyl or hydroxamic group coordinates with the catalytic Zinc (Zn²⁺) ion at the base of the pocket.

-

Effect: Inhibition prevents the deacetylation of histones, leading to chromatin relaxation, re-expression of silenced tumor suppressor genes (e.g., p21, Bax), and induction of apoptosis.

Visualization: HDAC Signaling Pathway

The following diagram illustrates the cascade from ester administration to apoptosis.

Caption: Pharmacodynamic pathway of cinnamic ester prodrugs targeting HDAC-mediated apoptosis.

Synthetic Methodologies

Efficient synthesis of cinnamic esters typically proceeds via condensation reactions or direct esterification.

Comparative Synthetic Routes

| Method | Reagents | Conditions | Advantages | Limitations |

| Knoevenagel | Aldehyde + Malonic Acid | Pyridine, Piperidine, Heat | High yield, generates acid (requires step 2 for ester) | Use of toxic pyridine. |

| Heck Reaction | Aryl Halide + Acrylate | Pd catalyst, Base | Direct ester synthesis, tolerates diverse functional groups | Expensive Pd catalyst, requires inert atmosphere. |

| Fischer Esterification | Cinnamic Acid + Alcohol | H₂SO₄ (cat), Reflux | Simple, inexpensive, scalable | Equilibrium reaction (requires water removal). |

Visualization: Synthetic Workflow

Caption: Two-step synthetic route via Knoevenagel condensation followed by Fischer esterification.[1][2][6][7][8]

Experimental Protocol: Synthesis of Methyl Cinnamate

This protocol details the Fischer Esterification of trans-cinnamic acid. This method is chosen for its reliability and the "self-validating" nature of its workup (distinct odor change and solubility shift).

Objective: Synthesize methyl cinnamate from trans-cinnamic acid. Scale: 10 mmol.

Materials

-

trans-Cinnamic acid (1.48 g, 10 mmol)

-

Methanol (anhydrous, 20 mL)

-

Sulfuric acid (conc. H₂SO₄, 0.5 mL)

-

Sodium bicarbonate (sat. aq. NaHCO₃)

-

Ethyl acetate (EtOAc)

Methodology

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.48 g of trans-cinnamic acid in 20 mL of anhydrous methanol.

-

Catalysis: Add 0.5 mL of concentrated H₂SO₄ dropwise. Caution: Exothermic reaction.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) for 4 hours.

-

Validation Point: Monitor reaction progress via TLC (Silica gel; Mobile phase 3:1 Hexane:EtOAc). The starting material (Rf ~0.1) should disappear, replaced by a less polar spot (Rf ~0.6).

-

-

Workup:

-

Cool the mixture to room temperature.

-

Concentrate the solvent (remove excess MeOH) under reduced pressure (Rotavap) to ~5 mL.

-

Pour the residue into 30 mL of ice-water.

-

Extract with EtOAc (2 x 20 mL).

-

-

Neutralization (Self-Validating): Wash the combined organic layer with sat. NaHCO₃ (2 x 15 mL).

-

Observation: Effervescence indicates neutralization of excess acid. Continue until bubbling ceases.

-

-

Purification: Wash organic layer with brine, dry over anhydrous MgSO₄, filter, and evaporate solvent.

-

Result: Methyl cinnamate is obtained as a white solid or pale yellow oil (m.p. 36-38°C).

-

Sensory Check: The product should have a distinct fruity/balsamic odor, unlike the odorless starting acid.

-

ADME & Metabolic Stability

For medicinal chemists, the ester bond serves as a metabolic handle.[9]

-

Prodrug Strategy: Cinnamic acid is ionizable (pKa ~4.4) and may have poor passive membrane permeability at physiological pH. Esterification masks the carboxylate, increasing lipophilicity and facilitating entry into cells or the CNS [3].

-

Hydrolysis: Upon absorption, carboxylesterases (hCE1 in the liver, hCE2 in the intestine) hydrolyze the ester.

-

Design Consideration: Bulky esters (e.g., isopropyl, tert-butyl) resist hydrolysis, potentially leading to lower concentrations of the active acid species. Methyl or Ethyl esters are rapidly hydrolyzed [4].

-

-

Toxicity: The metabolic byproduct is the corresponding alcohol. For methyl esters, methanol is produced; therefore, ethyl or isopropyl esters are often preferred in drug development to avoid methanol toxicity in chronic dosing.

References

-

Anantharaju, P. G., et al. (2017). "Induction of colon and cervical cancer cell death by cinnamic acid derivatives is mediated through the inhibition of Histone Deacetylases (HDAC)."[10] PLOS ONE. Available at: [Link]

-

Sharma, P. (2011). "Cinnamic acid derivatives: A new chapter of various pharmacological activities." Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Giannola, L. I., et al. (1996). "Prodrugs and hydrolysis of esters." Pharmazie.[11] Available at: [Link]

-

Imai, T., et al. (2006). "Hydrolytic biotransformation of the bumetanide ester prodrug DIMAEB." Drug Metabolism and Disposition. Available at: [Link]

Sources

- 1. BJOC - Recent advances in synthetic approaches for bioactive cinnamic acid derivatives [beilstein-journals.org]

- 2. aspire.apsu.edu [aspire.apsu.edu]

- 3. mdpi.com [mdpi.com]

- 4. jocpr.com [jocpr.com]

- 5. Naturally Occurring Cinnamic Acid Sugar Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in synthetic approaches for bioactive cinnamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bcc.bas.bg [bcc.bas.bg]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. d-nb.info [d-nb.info]

- 10. Induction of colon and cervical cancer cell death by cinnamic acid derivatives is mediated through the inhibition of Histone Deacetylases (HDAC) | PLOS One [journals.plos.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Isobutylphenyl Compounds in Research

Introduction: The Isobutylphenyl Moiety as a Privileged Scaffold

Within the landscape of medicinal chemistry and materials science, the isobutylphenyl group stands out as a critical structural motif. Comprising a phenyl ring substituted with an isobutyl group (2-methylpropyl), this moiety is a cornerstone of many biologically active compounds. Its significance is most famously demonstrated by ibuprofen, a household name and one of the most successful nonsteroidal anti-inflammatory drugs (NSAIDs) ever developed[1][2]. The isobutyl group imparts a specific lipophilicity and steric profile that proves highly effective for interaction with biological targets.

This guide provides an in-depth review of isobutylphenyl compounds, intended for researchers, scientists, and drug development professionals. We will move beyond a simple survey of the topic, instead delving into the causality behind synthetic strategies, the intricacies of their mechanisms of action, and the practical application of analytical techniques. By leveraging the archetypal example of ibuprofen, we will explore the broader utility and potential of this versatile chemical scaffold in modern research.

The Archetype: A Deep Dive into 2-(4-Isobutylphenyl)propanoic Acid (Ibuprofen)

Ibuprofen is the quintessential isobutylphenyl compound, and a thorough understanding of its properties provides a solid foundation for exploring the entire class. Discovered in the 1960s by the Boots Group, it was developed as a safer alternative to aspirin for treating pain, inflammation, and fever[1][2].

Evolution of Synthesis: From Conventional to Green Chemistry

The industrial production of ibuprofen has undergone a significant evolution, reflecting the broader push towards more efficient and environmentally friendly chemical processes.

1. The Boots Process (Brown Synthesis)

The original method developed by the Boots Company is a six-step synthesis starting from isobutylbenzene[3]. While historically significant, this process suffers from poor atom economy, generating substantial chemical waste relative to the amount of the desired product[3][4].

-

Key Steps: The synthesis involves a sequence of reactions including Friedel-Crafts acylation, a Darzens reaction to form an α,β-epoxy ester, hydrolysis, decarboxylation to an aldehyde, condensation with hydroxylamine to form an aldoxime, and finally, hydrolysis of the corresponding nitrile to yield the carboxylic acid (ibuprofen)[3][5].

2. The BHC Process (Green Synthesis)

In the 1980s, the BHC Company (formerly Boots-Hoechst-Celanese) developed a streamlined, three-step synthesis that represents a landmark in green chemistry[3][4][6]. This method dramatically improves atom economy to around 80% and minimizes waste by ensuring most atoms from the reactants are incorporated into the final product[5].

-

Step 1: Friedel-Crafts Acylation: Isobutylbenzene is acylated with acetic anhydride using hydrogen fluoride as both a catalyst and solvent. This reaction forms 4'-isobutylacetophenone[6].

-

Step 2: Hydrogenation: The resulting ketone is reduced to an alcohol, 1-(4-isobutylphenyl)ethanol, via catalytic hydrogenation, often using a Raney-Nickel catalyst[6].

-

Step 3: Carbonylation: The alcohol is carbonylated using carbon monoxide in the presence of a palladium catalyst to directly form ibuprofen[5][6]. This final step is the most elegant, directly creating the carboxylic acid moiety.

Caption: Workflow of the three-step BHC synthesis of ibuprofen.

| Feature | Boots Process (Brown Synthesis) | BHC Process (Green Synthesis) |

| Number of Steps | 6[3] | 3[6] |

| Starting Material | Isobutylbenzene | Isobutylbenzene |

| Atom Economy | ~40%[5] | ~80%[5] |

| Key Reactions | Friedel-Crafts, Darzens, Nitrile Hydrolysis | Friedel-Crafts, Hydrogenation, Carbonylation |

| Waste Generation | High[3] | Low[1] |

| Catalysts | AlCl₃ (stoichiometric), etc. | HF, Raney-Ni, Palladium (catalytic) |

Mechanism of Action: COX Inhibition and Stereochemistry

The therapeutic effects of ibuprofen—analgesic, anti-inflammatory, and antipyretic—are primarily attributed to its non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2[1][7].

These enzymes are responsible for the conversion of arachidonic acid into prostaglandin H2 (PGH2), a precursor to various prostaglandins that mediate pain and inflammation[7].

-

COX-1 Inhibition: While contributing to anti-inflammatory effects, the inhibition of the constitutively expressed COX-1 isoform is also linked to undesirable side effects, such as gastrointestinal toxicity, because it is involved in maintaining the gastric mucosa[1][7].

-

COX-2 Inhibition: Inhibition of the inducible COX-2 isoform is largely responsible for the desired anti-inflammatory and analgesic effects, as this enzyme is upregulated at sites of inflammation[1].

Caption: Ibuprofen inhibits COX-1 and COX-2, blocking prostaglandin synthesis.

The Importance of Stereochemistry Like other 2-arylpropionic acids, ibuprofen possesses a chiral center at the alpha-position of the propanoic acid moiety. It exists as a racemic mixture of (S)- and (R)-enantiomers[1].

-

(S)-Ibuprofen (Dexibuprofen): This is the pharmacologically active enantiomer responsible for COX inhibition[1][8].

-

(R)-Ibuprofen: This enantiomer is largely inactive but undergoes in-vivo unidirectional conversion to the active (S)-form via the enzyme alpha-methylacyl-CoA racemase[1][8]. This metabolic inversion effectively makes the racemic mixture a prodrug for the (S)-enantiomer.

Beyond Ibuprofen: Expanding the Isobutylphenyl Scaffold

The isobutylphenyl core is not limited to ibuprofen. It serves as a versatile starting point for the synthesis of new chemical entities with diverse biological activities. Researchers modify the scaffold to enhance potency, alter selectivity, improve pharmacokinetic profiles, or explore entirely new therapeutic applications.

Derivatization Strategies

Common derivatization focuses on the carboxylic acid group of ibuprofen, which is readily converted into other functional groups.

-

Esters and Amides: Esterification or amidation of the carboxyl group can produce prodrugs with altered solubility or pharmacokinetic properties. For example, esterification with polyethylene glycol has been shown to prolong the anti-inflammatory effect[9]. The synthesis of amide derivatives has also been explored[10].

-

Hydrazides and Schiff Bases: The carboxyl group can be converted to an acid chloride, which then reacts with hydrazine to form a hydrazide. This hydrazide intermediate is a versatile building block for synthesizing Schiff bases by reacting with various aldehydes and ketones[10][11]. Some of these novel derivatives have shown promising antibacterial or enhanced anti-inflammatory activity[10][12].

Bioisosteric Replacement in Drug Design

Bioisosteres are functional groups or substituents that have similar physical or chemical properties and produce broadly similar biological effects[13]. Replacing parts of a molecule with a bioisostere is a key strategy in medicinal chemistry to modulate a compound's properties.

In the context of isobutylphenyl compounds, bioisosteric replacement can be used to:

-

Improve Target Binding: Replacing a group with a bioisostere that offers additional hydrogen bonding or van der Waals interactions can enhance potency[14].

-

Modify Pharmacokinetics: Altering properties like lipophilicity or pKa can change absorption, distribution, metabolism, and excretion (ADME).

-

Reduce Toxicity: Replacing a metabolically liable group can prevent the formation of toxic byproducts.

For instance, the carboxylic acid group of ibuprofen has been replaced with a tetrazole or hydroxamic acid moiety to create novel bioisosteres with potent antinociceptive and anti-inflammatory activities[15].

Experimental Protocols and Analytical Characterization

For researchers working with isobutylphenyl compounds, robust synthetic protocols and reliable analytical methods are essential.

Protocol: Lab-Scale Synthesis of Ibuprofen

This protocol is a variation of the multi-step synthesis that avoids the high-pressure carbonylation of the BHC process, making it more accessible for a standard laboratory setting. It begins with a Friedel-Crafts acylation, followed by reduction, chlorination, Grignard formation, and reaction with CO₂[16].

Objective: To synthesize 2-(4-isobutylphenyl)propanoic acid (ibuprofen) from isobutylbenzene.

Materials:

-

Isobutylbenzene

-

Acetic anhydride

-

Aluminum chloride (AlCl₃)

-

Sodium borohydride (NaBH₄)

-

Thionyl chloride (SOCl₂) or concentrated HCl

-

Magnesium turnings

-

Dry ice (solid CO₂)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Appropriate deuterated solvents for NMR (e.g., CDCl₃)

Step-by-Step Methodology:

-

Friedel-Crafts Acylation:

-

In a round-bottom flask under an inert atmosphere, combine isobutylbenzene and acetic anhydride.

-

Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) portion-wise to control the exothermic reaction.

-

After the addition is complete, allow the reaction to stir at room temperature until TLC indicates consumption of the starting material.

-

Carefully quench the reaction by pouring it over ice and acidifying with HCl. Extract the product, 4'-isobutylacetophenone, with diethyl ether.

-

Causality: The AlCl₃ acts as a Lewis acid to generate a reactive acylium ion from acetic anhydride, which then undergoes electrophilic aromatic substitution on the electron-rich phenyl ring of isobutylbenzene[16].

-

-

Carbonyl Reduction:

-

Dissolve the 4'-isobutylacetophenone from the previous step in methanol.

-

Cool the solution in an ice bath and add sodium borohydride (NaBH₄) in small portions.

-

Stir until the reaction is complete (monitored by TLC or IR spectroscopy, looking for the disappearance of the ketone C=O stretch).

-

Work up the reaction to isolate the alcohol, 1-(4-isobutylphenyl)ethanol.

-

Causality: NaBH₄ is a mild reducing agent that selectively reduces the ketone to a secondary alcohol without affecting the aromatic ring[17].

-

-

Substitution to Alkyl Chloride:

-

Convert the alcohol to 1-chloro-1-(4-isobutylphenyl)ethane. This can be achieved by reacting the alcohol with thionyl chloride (SOCl₂) or concentrated hydrochloric acid.

-

Purify the resulting alkyl chloride.

-

Causality: This step converts the hydroxyl group, a poor leaving group, into a chloride, which is a good leaving group necessary for the next step[16][17].

-

-

Grignard Reaction and Carboxylation:

-

To an oven-dried flask under an inert atmosphere, add magnesium turnings and anhydrous THF.

-

Add a small amount of the alkyl chloride solution to initiate the Grignard reaction. Once initiated, add the remaining alkyl chloride dropwise.

-

After formation of the Grignard reagent, pour the solution over an excess of crushed dry ice (solid CO₂).

-

Allow the CO₂ to sublime, then quench the reaction with aqueous acid (e.g., HCl).

-

Extract the final product, ibuprofen, with an organic solvent. Purify by recrystallization.

-

Causality: The Grignard reagent creates a potent carbon-based nucleophile which readily attacks the electrophilic carbon of CO₂, forming the carboxylate salt that is protonated upon acidic workup to yield the final carboxylic acid[16][17].

-

Analytical Characterization

Confirming the identity and purity of synthesized isobutylphenyl compounds is a critical, self-validating step.

| Technique | Purpose | Expected Results for Ibuprofen |

| Melting Point | Assess purity | 75–78 °C. A sharp melting point close to the literature value indicates high purity[6][16]. |

| FT-IR Spectroscopy | Identify functional groups | Broad O-H stretch (~2400-3300 cm⁻¹), sharp C=O stretch (~1700-1720 cm⁻¹) for the carboxylic acid[16]. |

| ¹H NMR Spectroscopy | Determine proton environment and confirm structure | Signals corresponding to isobutyl protons, aromatic protons, the methine proton (CH), and the methyl group (CH₃) of the propanoic acid side chain. The carboxylic acid proton is a broad singlet. |

| Thin Layer Chromatography (TLC) | Monitor reaction progress and assess purity | A single spot with an appropriate Rf value indicates a pure compound. Can be used to compare against a known standard[18][19]. |

| HPLC | Quantify purity and identify impurities | A highly sensitive method for determining purity and quantifying related substances in the final product[20]. |

Toxicology and Environmental Considerations

The widespread use of ibuprofen has led to its classification as an emerging environmental contaminant[21]. Its presence is detected in wastewater, surface water, and soil[21][22].

-

Ecotoxicity: Although generally considered to have low persistence compared to other drugs, ibuprofen can exert toxic effects on aquatic organisms, including cytotoxic and genotoxic damage, and can adversely affect growth and reproduction[22].

-

Metabolites and Degradation Products: During wastewater treatment or environmental degradation, ibuprofen can be transformed into intermediate compounds that are sometimes more toxic than the parent molecule[22].

-

Human Toxicology: While safe at therapeutic doses, ibuprofen overdose can lead to significant complications, including gastrointestinal issues, renal damage, and metabolic acidosis[23]. The median lethal dose (LD50) in rats via the oral route is 636 mg/kg[24].

Conclusion and Future Directions

The isobutylphenyl scaffold, exemplified by the remarkable success of ibuprofen, remains a highly valuable core in modern chemical and pharmaceutical research. The evolution of its synthesis from the inefficient Boots process to the elegant BHC method highlights the power of green chemistry principles. Mechanistically, its action as a COX inhibitor is well-understood, yet the nuances of its stereochemistry and the potential for selective COX-2 inhibition in novel analogs continue to drive research.

Future research in this area will likely focus on:

-

Development of Novel Derivatives: Synthesizing new isobutylphenyl compounds with improved safety profiles, enhanced efficacy, or novel therapeutic applications (e.g., as anticancer or antimicrobial agents).

-

Targeted Drug Delivery: Creating prodrugs and specialized formulations to deliver isobutylphenyl-based drugs directly to the site of action, minimizing systemic side effects[25].

-

Sustainable Synthesis: Further refining synthetic methods to use renewable starting materials, less hazardous reagents, and even biocatalytic approaches to improve sustainability[26].

For drug development professionals and researchers, the isobutylphenyl moiety is more than just the foundation of a common pain reliever; it is a proven, versatile, and adaptable scaffold with a rich history and a promising future.

References

-

Organic Chemistry - Ibuprofen Synthesis Mechanism - YouTube. (2020, July 27). YouTube. [Link]

-

Ibuprofen Synthesis | Synaptic - Central College. (2019, April 11). Central College. [Link]

-

Modification of ibuprofen synthesis through the mechanism analysis. ResearchGate. [Link]

-

Robertson, S. (2022, December 9). Ibuprofen Mechanism. News-Medical.net. [Link]

-

Synthesis of ibuprofen from benzene. (2018, October 11). The Science Snail. [Link]

-

An Alternate Synthesis of 2-(4-Isobutylphenyl)-propionic Acid. J-STAGE. [Link]

-

Ibuprofen Properties, Reactions and Applications - Safrole. Safrole. [Link]

-

Advances in the Synthesis and Manufacturing Techniques of Ibuprofen: A Comprehensive Review. (2023, December 1). AIP Publishing. [Link]

-

Synthesis and Characterization of some new Ibuprofen Derivatives and Study Antibacterial Activity. Impactfactor.org. [Link]

-

Deciga-Campos, M., et al. (2018, May 15). Synthesis and antinociceptive evaluation of bioisosteres and hybrids of naproxen, ibuprofen and paracetamol. Biomedicine & Pharmacotherapy. [Link]

-

alpha.-(4-Isobutylphenyl)propionic acid | Drug Information, Uses, Side Effects, Chemistry. go.drugbank.com. [Link]

-

Structure Based Drug Design and Synthesis of Ibuprofen analogs as Cox Inhibitors. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Pérez-Peña, M., et al. (2023, February 23). Ibuprofen: Toxicology and Biodegradation of an Emerging Contaminant. PMC. [Link]

-

Biocatalytic Insights for The Synthesis of New Potential Prodrugs: Design of two Ibuprofen Derivatives. ResearchGate. [Link]

-

Saettone, M. F., et al. Synthesis and pharmacological evaluation of poly(oxyethylene) derivatives of 4-isobutylphenyl-2-propionic acid (ibuprofen). PubMed. [Link]

-

Structure Based Drug Design and Synthesis of Ibuprofen analogs as Cox Inhibitors. (2017, July 25). ResearchGate. [Link]

-

Al-Majidi, S. M., et al. (2024, March 21). Design, Synthesis, Anti-Inflammatory Activity, DFT Modeling and Docking Study of New Ibuprofen Derivatives. MDPI. [Link]

-

Ibuprofen. Wikipedia. [Link]

-

2-(4-Isobutylphenyl)Propionic Acid | Encyclopedia.com. Encyclopedia.com. [Link]

-

Ibuprofen toxicity. (2022, April 7). ResearchGate. [Link]

-

(PDF) Ibuprofen: Toxicology and Biodegradation of an Emerging Contaminant. (2023, February 12). ResearchGate. [Link]

-

Isosteres and bioisosteres. chem.uwec.edu. [Link]

-

Aim at chemical synthesis through Ibuprofen. (2023, January 2). Medicilon. [Link]

-

The Resolution of Ibuprofen, 2-(4'-Isobutylphenyl)propionic Acid. ResearchGate. [Link]

-

Application of Bioisosteres in Drug Design. slideplayer.com. [Link]

-

analysis of drugs by thin layer chromatography experimental techniques required. University of Alberta. [Link]

-

Chemical structure of 2-(4-Isobutylphenyl)propanoic acid (ibuprofen, C 13 H 18 O 2 ) (2). ResearchGate. [Link]

-

Bioisosterism. Wipf Group. [Link]

-

Synthesis and biological evaluation of esterified anti-inflammatory drugs with ethylene glycol linkers. Royal Society Publishing. [Link]

-

Determination of related compounds in ibuprofen injection by HPLC method. ResearchGate. [Link]

-

Design, Synthesis, Anti-Inflammatory Activity, DFT Modeling and Docking Study of New Ibuprofen Derivatives. PMC. [Link]

-

a Molecular structure of ibuprofen (2-(4-isobutylphenyl)propionic...). ResearchGate. [Link]

-

Ibuprofen. (2018, May 14). American Chemical Society. [Link]

-

Development and validation of analysis method for tablet ibuprofen by thin layer chromatography-densitometry. JOCPR. [Link]

-

Bioisosterism: A Rational Approach in Drug Design. research.pomona.edu. [Link]

Sources

- 1. Ibuprofen - Wikipedia [en.wikipedia.org]

- 2. acs.org [acs.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of ibuprofen from benzene - The Science Snail [sciencesnail.com]

- 6. safrole.com [safrole.com]

- 7. news-medical.net [news-medical.net]

- 8. medicilon.com [medicilon.com]

- 9. Synthesis and pharmacological evaluation of poly(oxyethylene) derivatives of 4-isobutylphenyl-2-propionic acid (ibuprofen) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. impactfactor.org [impactfactor.org]

- 11. pharmascholars.com [pharmascholars.com]

- 12. mdpi.com [mdpi.com]

- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. Synthesis and antinociceptive evaluation of bioisosteres and hybrids of naproxen, ibuprofen and paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Ibuprofen Synthesis | Synaptic | Central College [central.edu]

- 17. youtube.com [youtube.com]

- 18. chem.ucalgary.ca [chem.ucalgary.ca]

- 19. jocpr.com [jocpr.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Ibuprofen: Toxicology and Biodegradation of an Emerging Contaminant - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Ibuprofen Toxicity (LD50) | AAT Bioquest [aatbio.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

Discovery and synthesis of acrylate-based compounds

The Discovery and Synthesis of Acrylate-Based Compounds: A Technical Guide for Drug Development

Introduction: The Dual Nature of Acrylates

Acrylates—esters and amides of acrylic acid—occupy a unique position in chemical science.[1] While ubiquitous in material science as the backbone of polymers, their role in medicinal chemistry has evolved from "toxic alkylators" to precision tools for Targeted Covalent Inhibition (TCI) .

In modern drug discovery, the acrylate moiety (specifically the acrylamide) serves as a "warhead"—an electrophilic trap designed to form an irreversible covalent bond with a nucleophilic cysteine residue on a target protein.[1][2] This guide moves beyond basic esterification, focusing on the sophisticated synthesis and reactivity tuning required to design safe, effective covalent drugs like Ibrutinib , Osimertinib , and Sotorasib .

Chemical Basis: The Michael Addition Warhead

The core utility of acrylates in biology is the Michael Addition . The

Mechanism of Action

Unlike non-covalent drugs driven by equilibrium binding (

Figure 1: Mechanism of Thiol-Michael Addition to an Acrylamide Warhead.

Reactivity Tuning (SAR)

A "hot" warhead reacts indiscriminately with glutathione (GSH) or off-target proteins, leading to toxicity. A "cold" warhead fails to engage the target. Reactivity is tuned via substitution.

Table 1: Structure-Activity Relationship (SAR) of Acrylate Reactivity

| Modification | Structure | Effect on Reactivity | Mechanistic Rationale |

| Unsubstituted | High | Minimal steric hindrance; standard reactivity (e.g., Ibrutinib). | |

| Very High (Reversible) | EWG increases electrophilicity, but stabilizes the leaving group, often making the reaction reversible. | ||

| Moderate | Slight steric hindrance; rarely used in drugs due to metabolic issues. | ||

| Low | Significant steric hindrance at the reaction site. Used to improve selectivity. | ||

| Tunable | The dimethylaminomethyl group can protonate, interacting electrostatically with the target before reaction. |

Synthesis Strategies

Selecting the right synthetic route is critical to avoid polymerization and ensure functional group compatibility.

Method A: Direct Acylation (The "Amgen Protocol")

Best for: Late-stage installation of the warhead onto complex amine scaffolds.